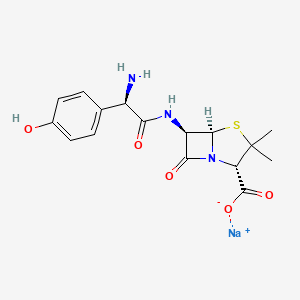

Amoxicillin sodium

説明

Amoxicillin Sodium is a widely prescribed antibacterial agent . It belongs to the aminopenicillin class of the penicillin family . The drug is used to treat bacterial infections such as middle ear infection, strep throat, pneumonia, skin infections, and urinary tract infections . It is taken by mouth, or less commonly by injection .

Synthesis Analysis

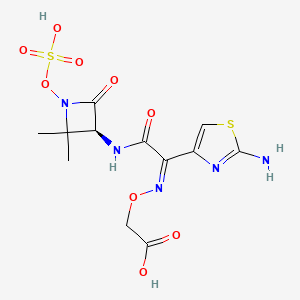

Amoxicillin Sodium is synthesized via a batch enzymatic process . The process involves kinetic parameter regression at different operating temperatures, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .Molecular Structure Analysis

The molecular formula of Amoxicillin Sodium is C16H18N3NaO5S . It has a molar mass of 387.39 g/mol . The structure of Amoxicillin Sodium was confirmed by attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) .Chemical Reactions Analysis

Amoxicillin Sodium undergoes degradation when exposed to certain environmental conditions . The degradation is faster for Amoxicillin Sodium than for Amoxicillin Trihydrate . The degradation is linked to the lower hydrogen donor to hydrogen acceptor count ratio and polar surface of Amoxicillin Sodium .Physical And Chemical Properties Analysis

Amoxicillin Sodium is a white or almost white, very hygroscopic powder . It has a solubility of 68 mg/mL in DMSO .科学的研究の応用

Pharmacokinetics and Efficacy in Aquaculture

Amoxicillin sodium has been found effective in treating streptococcosis in cultured olive flounder. It significantly reduces mortality rates in fish infected with Streptococcus iniae and S. parauberis. This efficacy is noted after a single intramuscular administration, indicating its potent action against these infections in aquaculture settings (Lim et al., 2017).

Interaction with Human Serum Albumin

Research on the binding of amoxicillin to human serum albumin (HSA) reveals insights into the drug's behavior in the human body. The interaction between amoxicillin and HSA, studied using various spectroscopic techniques, indicates an entropy-driven reaction, suggesting implications for its distribution and efficacy in human therapy (Yasmeen et al., 2017).

Controlled Release Formulations

Amoxicillin's effectiveness has been enhanced through the development of nanocomposites for controlled drug release. Nanocomposites made with chitosan, sodium alginate, and graphene oxide show promise in sustained drug release, with implications for improving therapeutic outcomes (Khushbu & Jindal, 2021).

Analytical Methods and Green Chemistry

Studies have focused on analytical methods for identifying and quantifying amoxicillin, emphasizing the need for environmentally friendly techniques. These methods are crucial for maintaining product quality, efficacy, and safety (de Marco et al., 2017).

Nanoparticle Formulation for Poultry

In poultry, amoxicillin loaded into sodium alginate-polyvinyl alcohol nanoparticles shows improved bioavailability and a longer plasma half-life compared to free amoxicillin. This indicates its suitability for oral administration in poultry breeding (Güncüm et al., 2018).

Environmental Applications

The degradation of amoxicillin in water using ultrasound-zero-valent iron activated sodium persulfate is an emergingarea of research. This method shows potential for removing organic pollutants like amoxicillin from water, contributing to environmental purification efforts (Sun et al., 2021).

Biological Activity Analysis

Studies have explored the biological activity of amoxicillin using modified nanoparticles, assessing its impact on various bacteria. This research is pivotal in understanding the drug's efficacy and developing new methods for bacterial infection treatment (Barrak et al., 2020).

Green Analytical Methods

Research has been conducted on the development of green analytical methods for amoxicillin analysis. A study validated an environmentally friendly spectrophotometric method for quantifying amoxicillin in capsules, highlighting its potential for routine drug quality control (Fanelli et al., 2018).

Antibacterial Activity of Nanoformulations

Amoxicillin-loaded polymeric nanoparticles have been developed to enhance its antibacterial activity. These nanoparticles have shown increased effectiveness against methicillin-resistant Staphylococcus aureus, indicating potential applications in treating antibiotic-resistant infections (Hadizadeh & Toraji, 2019).

Electrochemical Sensors for Detection

Electrochemical sensors and biosensors have been developed for the sensitive and rapid detection of amoxicillin in various complex matrices. This technology is essential for monitoring amoxicillin levels in pharmaceuticals, biological fluids, and environmental samples (Hrioua et al., 2020).

Safety And Hazards

Amoxicillin Sodium may cause respiratory and skin sensitization in individuals with penicillin allergies . It may also cause allergic skin reactions and breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective equipment when handling Amoxicillin Sodium .

Relevant Papers Several papers have been published on Amoxicillin Sodium, including studies on its stability , synthesis , and chemical reactions . These papers provide valuable insights into the properties and applications of Amoxicillin Sodium.

特性

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHDFCISJXIVBV-YWUHCJSESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26787-78-0 (Parent) | |

| Record name | Amoxicillin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034642778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amoxicillin sodium | |

CAS RN |

34642-77-8 | |

| Record name | Amoxicillin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034642778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium [2S-[2α,5α,6β(S*)]]-6-[[amino(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOXICILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544Y3D6MYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

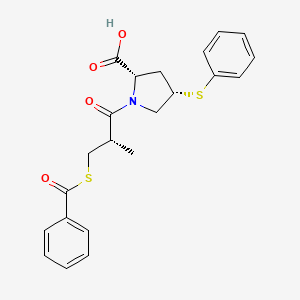

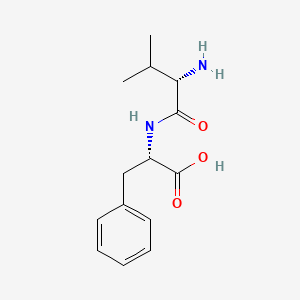

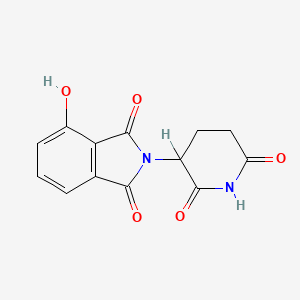

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)

![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)

![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)